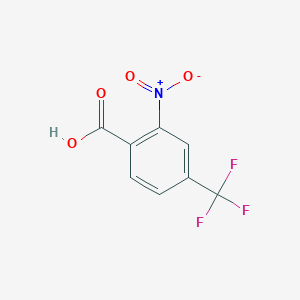

2-Nitro-4-(trifluoromethyl)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-nitro-4-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO4/c9-8(10,11)4-1-2-5(7(13)14)6(3-4)12(15)16/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYSAXQPTXWKDPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00348974 | |

| Record name | 2-nitro-4-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320-94-5 | |

| Record name | 2-Nitro-4-trifluoromethylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000320945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-nitro-4-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Nitro-4-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NITRO-4-TRIFLUOROMETHYLBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9M35SV4P3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Nitro-4-(trifluoromethyl)benzoic acid (CAS 320-94-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of 2-Nitro-4-(trifluoromethyl)benzoic acid, a key building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.

Core Properties

This compound is an off-white to pale yellow crystalline solid. Its unique molecular architecture, featuring a carboxylic acid, a nitro group, and a trifluoromethyl group on a benzene (B151609) ring, makes it a versatile reagent for the synthesis of complex molecules. The strong electron-withdrawing nature of both the nitro and trifluoromethyl groups significantly influences the reactivity of the aromatic ring and the acidity of the carboxylic acid.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 320-94-5 | |

| Molecular Formula | C₈H₄F₃NO₄ | |

| Molecular Weight | 235.12 g/mol | |

| Appearance | Off-white to pale yellow crystalline solid | |

| Melting Point | 134-138 °C | |

| Boiling Point (Predicted) | 306.6 ± 42.0 °C at 760 mmHg | N/A |

| pKa (Predicted) | 1.70 ± 0.25 | N/A |

| Solubility | Soluble in DMSO and Methanol | N/A |

Spectroscopic Data

While publicly available, peer-reviewed spectra for this compound are limited, data for structurally similar compounds provide valuable insights. For instance, the ¹H NMR spectrum of a related compound, 4-nitro-2-(trifluoromethyl)benzoic acid, shows characteristic aromatic proton signals, and its ¹³C NMR spectrum reveals the expected resonances for the carboxyl, trifluoromethyl, and aromatic carbons.[1][2] The infrared spectrum of a nitro-substituted benzoic acid typically displays a broad O-H stretch from the carboxylic acid, a strong C=O stretch, and characteristic N-O stretching bands from the nitro group.[3][4]

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the nitration of 4-(trifluoromethyl)benzoic acid. Below is a detailed experimental protocol adapted from patent literature.

Synthesis of this compound

Objective: To synthesize this compound via the nitration of 4-(trifluoromethyl)benzoic acid.

Materials:

-

4-(trifluoromethyl)benzoic acid

-

Concentrated nitric acid (99-100%)

-

Concentrated sulfuric acid

-

Ice

-

Water

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Diisopropyl ether

-

Heptane

Procedure:

-

In a reaction vessel, carefully add 4-(trifluoromethyl)benzoic acid to concentrated nitric acid at room temperature.

-

Slowly add concentrated sulfuric acid to the mixture while maintaining a low temperature (0-10°C) using an ice bath.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a specified period to ensure the completion of the reaction.

-

Cool the reaction mixture and pour it over an ice/water slurry to precipitate the crude product.

-

Filter the precipitate and wash it with cold water.

-

For purification, the crude product can be recrystallized. Dissolve the solid in a minimal amount of a suitable solvent mixture, such as diisopropyl ether and heptane.

-

Slowly cool the solution to induce crystallization.

-

Collect the crystals by filtration, wash with a cold solvent (e.g., heptane), and dry under a vacuum to yield the final product.

Logical Workflow for Synthesis:

References

- 1. researchgate.net [researchgate.net]

- 2. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. Benzoic acid, 2-nitro- [webbook.nist.gov]

- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

2-Nitro-4-(trifluoromethyl)benzoic acid molecular structure

An In-depth Technical Guide to 2-Nitro-4-(trifluoromethyl)benzoic Acid

Introduction

This compound is a specialized organic compound of significant interest to the chemical, pharmaceutical, and agrochemical industries. Its unique molecular architecture, featuring a benzoic acid core substituted with both a nitro group and a trifluoromethyl group, makes it a versatile synthetic intermediate. The presence of two strong electron-withdrawing groups profoundly influences the molecule's reactivity, rendering it a valuable building block for the synthesis of complex active pharmaceutical ingredients (APIs) and next-generation crop protection agents.[1]

This guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and spectroscopic characterization of this compound, tailored for researchers and professionals in drug development and chemical synthesis.

Molecular Structure and Identifiers

The fundamental identity of a chemical compound is established by its structure and internationally recognized identifiers. This compound is systematically named according to IUPAC nomenclature, and its structure is unambiguously represented by formats such as SMILES and InChI.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 320-94-5 | Sigma-Aldrich, PubChem[2][3] |

| Molecular Formula | C₈H₄F₃NO₄ | PubChem[2] |

| SMILES String | C1=CC(=C(C=C1C(F)(F)F)--INVALID-LINK--[O-])C(=O)O | PubChem[2] |

| InChI Key | MYSAXQPTXWKDPQ-UHFFFAOYSA-N | Sigma-Aldrich, PubChem[2][3] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in synthetic chemistry. These properties are summarized below.

| Property | Value | Source |

| Molecular Weight | 235.12 g/mol | Sigma-Aldrich, PubChem[2][3] |

| Appearance | Off-White to Pale Yellow Solid | ChemicalBook[4] |

| Melting Point | 134-138 °C | Sigma-Aldrich, ChemicalBook[3][4] |

| Boiling Point | 306.6 °C at 760 mmHg | Shanghai Up-Fluorochem Co., Ltd. |

| Density | 1.596 g/cm³ | Shanghai Up-Fluorochem Co., Ltd. |

| LogP | 2.835 | Shanghai Up-Fluorochem Co., Ltd. |

Spectroscopic Characterization

The structural confirmation of this compound relies on standard spectroscopic techniques.

-

Infrared (IR) Spectroscopy : The IR spectrum provides evidence for the key functional groups. Characteristic absorption bands include a broad O-H stretch for the carboxylic acid from approximately 3300 to 2500 cm⁻¹, a sharp C=O (carbonyl) stretch between 1700 and 1680 cm⁻¹, asymmetric and symmetric N-O stretches for the nitro group around 1530 cm⁻¹ and 1350 cm⁻¹, respectively, and strong C-F stretching vibrations in the 1320-1100 cm⁻¹ region.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy would show distinct signals for the three aromatic protons, with chemical shifts influenced by the electron-withdrawing substituents. ¹³C NMR would confirm the presence of eight unique carbon atoms, including the carboxyl, trifluoromethyl, and aromatic carbons. ¹⁹F NMR is also a critical tool for confirming the trifluoromethyl group.

-

Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight. The compound is expected to show a molecular ion peak corresponding to its exact mass of 235.0092 g/mol .[2]

Synthesis and Reactivity

This compound is a valuable intermediate due to its defined reactivity, which is governed by its functional groups.[1] The electron-withdrawing nature of the nitro and trifluoromethyl groups deactivates the aromatic ring towards electrophilic substitution while increasing the acidity of the carboxylic acid proton. The nitro group can be readily reduced to an amine, providing a pathway for further functionalization, such as amide bond formation.[1]

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C8H4F3NO4 | CID 642096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 98 320-94-5 [sigmaaldrich.com]

- 4. 2-Nitro-4-trifluoromethylbenzoic acid | 320-94-5 [chemicalbook.com]

- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Synthesis of 2-Nitro-4-(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-Nitro-4-(trifluoromethyl)benzoic acid, a key intermediate in the pharmaceutical and agrochemical industries. The document details established synthetic routes, providing in-depth experimental protocols and quantitative data to support research and development efforts.

Introduction

This compound (CAS No. 320-94-5) is a valuable building block in organic synthesis. Its molecular structure, featuring a carboxylic acid, a nitro group, and a trifluoromethyl group, offers a unique combination of functionalities for the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs) and agrochemicals. This guide explores three principal synthetic pathways for its preparation, offering a comparative analysis of their respective advantages and challenges.

Synthesis Pathways

Three primary synthetic routes for this compound have been identified and are detailed below.

Pathway 1: Direct Nitration of 4-(Trifluoromethyl)benzoic Acid

This pathway involves the direct electrophilic aromatic substitution of 4-(trifluoromethyl)benzoic acid. While straightforward, this method is reported to have a modest yield of 48%.[1] The electron-withdrawing nature of both the carboxylic acid and trifluoromethyl groups deactivates the aromatic ring, making the nitration challenging and leading to the formation of multiple isomers.

References

A Technical Guide to the Spectral Analysis of 2-Nitro-4-(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Nitro-4-(trifluoromethyl)benzoic acid (C₈H₄F₃NO₄), a key building block in pharmaceutical and agrochemical synthesis. The document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Introduction

This compound is a substituted aromatic carboxylic acid with significant potential in organic synthesis due to its reactive functional groups. Accurate spectral analysis is crucial for its identification, purity assessment, and for tracking its transformation in chemical reactions. This guide serves as a reference for researchers working with this compound.

Spectral Data

The following tables summarize the expected spectral data for this compound based on the analysis of its structural features and comparison with similar compounds.

¹H NMR Spectroscopy

Table 1: Expected ¹H NMR Chemical Shifts

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-3 | 8.2 - 8.4 | d | ~8.0 |

| H-5 | 7.8 - 8.0 | dd | ~8.0, ~1.5 |

| H-6 | 8.4 - 8.6 | d | ~1.5 |

| COOH | 10.0 - 13.0 | br s | - |

Note: The chemical shifts are predicted for a solution in a deuterated solvent like DMSO-d₆ or CDCl₃. The acidic proton of the carboxylic acid is often broad and its chemical shift is concentration-dependent.

¹³C NMR Spectroscopy

Table 2: Expected ¹³C NMR Chemical Shifts

| Carbon Atom | Expected Chemical Shift (ppm) |

| C-1 (C-COOH) | 130 - 135 |

| C-2 (C-NO₂) | 148 - 152 |

| C-3 | 125 - 128 |

| C-4 (C-CF₃) | 132 - 136 (q) |

| C-5 | 128 - 131 |

| C-6 | 122 - 125 |

| COOH | 165 - 170 |

| CF₃ | 120 - 125 (q) |

Note: The carbon attached to the CF₃ group and the CF₃ carbon itself will appear as quartets due to C-F coupling.

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C=O (Carboxylic Acid) | 1680 - 1710 | Strong |

| C=C (Aromatic) | 1580 - 1620 | Medium |

| N-O (Nitro Asymmetric) | 1520 - 1560 | Strong |

| N-O (Nitro Symmetric) | 1340 - 1380 | Strong |

| C-F (Trifluoromethyl) | 1100 - 1200 | Strong |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data

| Ion | Expected m/z Ratio |

| [M]⁺• (Molecular Ion) | 235.01 |

| [M-OH]⁺ | 218.01 |

| [M-NO₂]⁺ | 189.02 |

| [M-COOH]⁺ | 190.02 |

Note: The exact mass of this compound is 235.0092 g/mol .[1] The fragmentation pattern may vary depending on the ionization technique used.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

The spectrum is referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled carbon spectrum.

-

Typical parameters: 1024-4096 scans, a spectral width of 250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

The spectrum is referenced to the solvent peak.

-

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum to identify functional groups.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

-

Instrumentation: A mass spectrometer, for example, one equipped with an Electrospray Ionization (ESI) or Electron Impact (EI) source.

-

Data Acquisition (ESI):

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire the mass spectrum in either positive or negative ion mode.

-

Typical ESI source parameters: capillary voltage of 3-4 kV, cone voltage of 20-40 V, and a desolvation gas temperature of 250-350 °C.

-

The mass analyzer is scanned over a relevant m/z range (e.g., 50-500).

-

Workflow and Relationships

The following diagram illustrates the logical workflow for the complete spectral analysis of this compound.

Caption: Workflow for the spectral analysis of this compound.

References

An In-depth Technical Guide on the Solubility and Stability of 2-Nitro-4-(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 2-Nitro-4-(trifluoromethyl)benzoic acid, a key intermediate in pharmaceutical and chemical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing detailed experimental protocols for determining these crucial parameters. Furthermore, it outlines methodologies for assessing the chemical stability of the compound under various stress conditions, in accordance with established guidelines. This guide aims to equip researchers and drug development professionals with the necessary information to effectively handle, formulate, and analyze this compound.

Introduction

This compound (C₈H₄F₃NO₄, CAS No. 320-94-5) is a substituted aromatic carboxylic acid.[1] Its chemical structure, featuring a nitro group and a trifluoromethyl group on the benzoic acid backbone, imparts unique physicochemical properties that are of significant interest in medicinal chemistry and material science. The electron-withdrawing nature of both the nitro and trifluoromethyl groups influences the acidity of the carboxylic acid and the overall electronic properties of the molecule, which in turn affect its solubility and stability.

A thorough understanding of the solubility and stability of this compound is paramount for its application in drug development, including for processes such as reaction kinetics, purification, formulation, and the determination of its shelf-life.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₄F₃NO₄ | [1] |

| Molecular Weight | 235.12 g/mol | [1] |

| Appearance | Off-white to pale yellow solid | [2] |

| Melting Point | 134-138 °C | [2] |

| CAS Number | 320-94-5 | [1] |

Solubility Profile

Specific quantitative solubility data for this compound in various solvents is not extensively available in the public domain. However, based on the solubility of structurally related compounds, a qualitative assessment can be made. Benzoic acid and its nitro-derivatives tend to be more soluble in organic polar solvents compared to water.[3] The solubility of these compounds generally increases with temperature.[3] Similarly, 4-(Trifluoromethyl)benzoic acid shows moderate solubility in water and is more soluble in polar organic solvents like ethanol (B145695) and acetone.[4]

Given the presence of the polar carboxylic acid group, this compound is expected to exhibit some solubility in polar solvents. The trifluoromethyl group may enhance its solubility in certain organic solvents.

For quantitative determination of solubility, standardized experimental protocols are necessary.

Experimental Protocol for Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid compound in a solvent.

Principle: An excess amount of the solid is agitated in a solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured.

Methodology:

-

Preparation: Add an excess amount of this compound to a series of flasks, each containing a known volume of a specific solvent (e.g., water, methanol, ethanol, acetone, acetonitrile).

-

Equilibration: Seal the flasks and place them in a constant temperature shaker bath. Agitate the flasks for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Sample Collection: After equilibration, cease agitation and allow the undissolved solid to sediment. Carefully withdraw a sample of the supernatant.

-

Filtration: Immediately filter the supernatant using a suitable syringe filter (e.g., 0.45 µm) to remove any undissolved microparticles.

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Express the solubility in appropriate units, such as g/100 mL or mol/L, at the specified temperature.

Caption: Experimental Workflow for the Shake-Flask Solubility Method.

Stability Profile

This compound is generally stable under recommended storage conditions. However, for pharmaceutical applications, a comprehensive understanding of its stability under various stress conditions is crucial. Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies should be conducted on a single batch of the substance to evaluate its intrinsic stability. The following are typical stress conditions applied:

4.1.1. Acid and Base Hydrolysis

-

Procedure: Dissolve a known concentration of this compound in a suitable solvent and treat with solutions of hydrochloric acid (e.g., 0.1 M HCl) and sodium hydroxide (B78521) (e.g., 0.1 M NaOH). The samples are typically heated to accelerate degradation.

-

Analysis: At specified time points, samples are withdrawn, neutralized, and analyzed by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

4.1.2. Oxidative Degradation

-

Procedure: Treat a solution of the compound with hydrogen peroxide (e.g., 3% H₂O₂). The reaction is typically carried out at room temperature.

-

Analysis: Monitor the reaction over time by HPLC to assess the extent of degradation.

4.1.3. Thermal Degradation

-

Procedure: Expose the solid compound to dry heat at elevated temperatures (e.g., 60°C, 80°C) for a specified duration.

-

Analysis: Dissolve the heat-stressed solid in a suitable solvent and analyze by HPLC.

4.1.4. Photostability

-

Procedure: Expose the solid compound to a light source according to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be protected from light.

-

Analysis: Analyze both the light-exposed and control samples by HPLC to determine the extent of photodegradation.

Caption: Workflow for Forced Degradation Studies.

Development of a Stability-Indicating HPLC Method

A crucial aspect of stability testing is the use of a validated stability-indicating analytical method that can separate the parent compound from its degradation products and any process-related impurities.

General HPLC Method Parameters:

-

Column: A C18 reversed-phase column is a common starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically employed.

-

Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance.

-

Method Validation: The method must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Conclusion

This technical guide has outlined the key considerations for the solubility and stability of this compound. While specific quantitative solubility data remains limited, the provided experimental protocols offer a clear path for its determination. The detailed methodologies for forced degradation studies will enable researchers to thoroughly assess the stability of this compound and develop robust, stability-indicating analytical methods. This information is essential for the successful application of this compound in research and development, particularly in the pharmaceutical industry.

References

The Reactivity Profile of 2-Nitro-4-(trifluoromethyl)benzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Nitro-4-(trifluoromethyl)benzoic acid, a trifluoromethylated and nitrated aromatic carboxylic acid, is a versatile building block in modern organic synthesis. Its unique electronic properties, arising from the presence of two strong electron-withdrawing groups, a nitro group and a trifluoromethyl group, ortho and para to the carboxylic acid respectively, confer a distinct reactivity profile. This guide provides a comprehensive overview of the chemical behavior of this compound, including its acidity, and its utility in a range of chemical transformations. Detailed experimental protocols for key reactions, quantitative data, and visual diagrams of reaction pathways are presented to serve as a valuable resource for researchers in medicinal chemistry, agrochemicals, and materials science.

Introduction

This compound (CAS No. 320-94-5) is a key intermediate in the synthesis of a variety of biologically active molecules and functional materials. The strategic placement of the nitro and trifluoromethyl substituents on the benzoic acid scaffold significantly influences the reactivity of both the aromatic ring and the carboxylic acid functionality. The potent electron-withdrawing nature of these groups enhances the acidity of the carboxylic acid and activates the aromatic ring for certain transformations, while also directing the regioselectivity of others. This guide will explore the core reactivity of this important synthetic intermediate.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₈H₄F₃NO₄ | [1] |

| Molecular Weight | 235.12 g/mol | [1] |

| Appearance | Off-white to pale yellow solid | [2] |

| Melting Point | 134-138 °C | [3] |

| pKa (Predicted) | 1.70 ± 0.25 | Chemicalize |

| ¹H NMR (DMSO-d₆) | δ 12.17 (s, 1H), 8.35 (d, J=8.4 Hz, 1H), 8.24 (s, 1H), 7.98 (d, J=8.4 Hz, 1H) | N/A |

| ¹³C NMR (DMSO-d₆) | δ 165.4, 148.9, 134.3 (q, J=32.5 Hz), 132.0, 129.8, 123.5 (q, J=272.5 Hz), 122.9 (q, J=4.0 Hz) | N/A |

| ¹⁹F NMR (DMSO-d₆) | δ -61.2 | N/A |

| IR (ATR, cm⁻¹) | 3104, 3067, 2848, 2646, 2575, 1700 (C=O), 1618, 1598, 1548 (NO₂), 1363, 1313, 1267, 1176, 1163, 1140, 1125 | [4] |

Reactivity Profile

The reactivity of this compound is dominated by the interplay of its three functional groups.

Acidity of the Carboxylic Acid

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety readily undergoes standard transformations such as esterification, conversion to acyl chlorides, and amide bond formation.

Esterification of this compound can be achieved under standard Fischer esterification conditions. The reaction with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid, proceeds to give the corresponding ester.

Experimental Protocol: Synthesis of Methyl 2-nitro-4-(trifluoromethyl)benzoate

-

Materials: this compound, Methanol (B129727), Concentrated Sulfuric Acid.

-

Procedure: To a solution of this compound (1.0 eq) in methanol (10-20 volumes), a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) is added. The mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC or LC-MS). After cooling to room temperature, the methanol is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate (B1210297) and washed with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford the methyl ester. A patent describes a 94% yield for the alcoholysis of the corresponding benzamide (B126) to the methyl ester in a sulfuric acid-methanol solution[6].

The carboxylic acid can be converted to the more reactive acyl chloride, a key intermediate for various subsequent reactions, particularly amide bond formation. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly used for this transformation.

Experimental Protocol: Synthesis of 2-Nitro-4-(trifluoromethyl)benzoyl chloride

-

Materials: this compound, Thionyl chloride or Oxalyl chloride, Catalytic DMF, Anhydrous solvent (e.g., Dichloromethane or Toluene).

-

Procedure: To a solution of this compound (1.0 eq) in an anhydrous solvent, thionyl chloride (1.5-2.0 eq) and a catalytic amount of DMF (1-2 drops) are added. The reaction mixture is heated to reflux for 2-4 hours. The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acyl chloride, which is often used in the next step without further purification.

References

- 1. This compound | C8H4F3NO4 | CID 642096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Nitro-4-trifluoromethylbenzoic acid | 320-94-5 [chemicalbook.com]

- 3. 2-硝基-4-(三氟甲基)苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. asianpubs.org [asianpubs.org]

- 5. benchchem.com [benchchem.com]

- 6. CN108191667B - Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Safety and Handling of 2-Nitro-4-(trifluoromethyl)benzoic Acid

For researchers, scientists, and drug development professionals, a thorough understanding of the safety and handling precautions for all laboratory chemicals is paramount. This guide provides a comprehensive overview of the safety protocols for 2-Nitro-4-(trifluoromethyl)benzoic acid (CAS No. 320-94-5), a compound often utilized in organic synthesis.[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard statements.

Table 1: GHS Hazard Classification [2][3]

| Hazard Class | Category |

| Skin Irritation | 2 |

| Serious Eye Irritation | 2, 2A |

| Specific target organ toxicity — Single exposure | 3 |

Table 2: Hazard Statements and Signal Word [2][3][4][5]

| Element | Code | Statement |

| Signal Word | - | Warning |

| Hazard Statements | H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. | |

| H335 | May cause respiratory irritation. |

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.

Table 3: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₄F₃NO₄ | [2][3] |

| Molecular Weight | 235.12 g/mol | [2][3] |

| Appearance | Off-White to Pale Yellow Solid | [1] |

| Melting Point | 134-138 °C | [1][2] |

| Boiling Point | 306.6 °C at 760 mmHg | |

| Density | 1.596 g/cm³ | |

| LogP | 2.835 |

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is essential to minimize risk.

Handling

-

Engineering Controls : Work in a well-ventilated area, preferably under a chemical fume hood, to avoid the formation and inhalation of dust and aerosols. Emergency eye wash fountains and safety showers should be readily accessible.[6]

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear chemical safety goggles or glasses. A face shield may be necessary for certain operations.[6]

-

Skin Protection : Wear protective gloves and appropriate protective clothing to prevent skin contact.[4][6]

-

Respiratory Protection : If dust is generated and ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149:2001 approved respirator.[7]

-

-

General Hygiene : Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[6]

Storage

-

Conditions : Store in a tightly closed container in a dry, well-ventilated place.[4] Keep away from incompatible materials such as strong oxidizing agents.[4]

-

Storage Class : This chemical is classified under Storage Class 11 - Combustible Solids.[2]

Emergency Procedures

In the event of an emergency, follow these established protocols.

First Aid Measures

A systematic approach to first aid is critical in case of exposure.

Caption: First Aid Protocol for Exposure.

Accidental Release Measures

In the event of a spill, a clear and logical response is necessary to ensure safety and minimize environmental contamination.

Caption: Spill Response Workflow.

For small spills of similar nitrobenzoic acid compounds, it is recommended to dampen the solid material with a solvent like acetone (B3395972) before transferring to a suitable container.[8]

Fire-Fighting Measures

-

Suitable Extinguishing Media : Use a dry chemical, carbon dioxide, or Halon extinguisher. A water spray can also be used.[8]

-

Unsuitable Extinguishing Media : For some similar compounds, a heavy water stream is not recommended.[9]

-

Specific Hazards : When heated to decomposition, it may emit toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.[8]

-

Protective Equipment : Firefighters should wear self-contained breathing apparatus and full protective gear.[10]

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[10] Contaminated packaging should be treated as the product itself.

Toxicological Information

While specific toxicological data for this compound is limited, the GHS classification indicates that it is harmful if swallowed and causes skin, eye, and respiratory irritation.[2][3][4] Aromatic nitro compounds, in general, can have systemic effects, including methemoglobinemia.

This guide is intended to provide a comprehensive overview of the safety and handling of this compound. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most detailed and up-to-date information.

References

- 1. 2-Nitro-4-trifluoromethylbenzoic acid | 320-94-5 [chemicalbook.com]

- 2. This compound 98 320-94-5 [sigmaaldrich.com]

- 3. This compound | C8H4F3NO4 | CID 642096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. This compound, 98% 2 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. P-NITROBENZOIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. lobachemie.com [lobachemie.com]

- 10. westliberty.edu [westliberty.edu]

An In-depth Technical Guide to 2-Nitro-4-(trifluoromethyl)benzoic acid for Researchers and Drug Development Professionals

An essential chemical intermediate, 2-Nitro-4-(trifluoromethyl)benzoic acid (CAS 320-94-5), serves as a critical building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its suppliers, pricing, physicochemical properties, synthesis, and its role as a versatile reagent.

The unique molecular architecture of this compound, featuring a trifluoromethyl group, a nitro group, and a carboxylic acid on a benzene (B151609) ring, makes it a highly valuable intermediate. The electron-withdrawing nature of the trifluoromethyl and nitro groups significantly influences the reactivity of the aromatic ring and the acidity of the carboxylic acid, while the nitro group offers a readily transformable handle for further functionalization, such as reduction to an amine for amide bond formation.[1] These characteristics allow for its incorporation into a diverse range of molecular scaffolds, enabling the synthesis of novel compounds with potential therapeutic or agrochemical applications.[2]

Physicochemical and Spectroscopic Data

This compound is a solid at room temperature with a melting point in the range of 134-140 °C. Its molecular formula is C₈H₄F₃NO₄, corresponding to a molecular weight of 235.12 g/mol .

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 320-94-5 | |

| Molecular Formula | C₈H₄F₃NO₄ | |

| Molecular Weight | 235.12 g/mol | |

| Melting Point | 134-140 °C | |

| Appearance | Off-white to pale yellow powder |

Spectroscopic analysis is crucial for the confirmation of the structure and purity of this compound. Detailed NMR and IR data have been reported.

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Peaks/Shifts |

| ¹³C NMR (100.6 MHz, DMSO-d₆) | δ 121.76 (q, CarylCF₃, J C-F = 33.9 Hz), 121.64 (q, CF₃, J C-F = 273 Hz), 126.0 (s, CarylH), 128.30 (q, CarylH, J C-F = 5.2 Hz), 135.02 (s, CarylH), 135.13 (s, CarylCOOH), 149.38 (s, CarylNO₂), 164.48 (s, COOH) |

| ¹⁹F NMR (376.5 MHz, DMSO-d₆) | -59.24 (s, 3F, CF₃) |

| IR (ATR, cm⁻¹) | 3104 (m br, O-H str), 3067 (m, Caryl-H str), 2848 (m), 2646 (m), 2575 (m), 1700 (s, C=O str) |

Suppliers and Pricing

This compound is commercially available from a variety of chemical suppliers. Pricing is dependent on the quantity and purity of the compound. The following table summarizes pricing information from several suppliers for various quantities.

Table 3: Supplier and Pricing Information for this compound

| Supplier | 1 g | 2 g | 5 g | 10 g | 25 g | 100 g |

| Sigma-Aldrich | $26.10 | - | - | - | - | - |

| Thermo Scientific Chemicals | - | Available | - | Available | - | - |

| TCI America | - | - | $40.00 | - | $157.00 | - |

| Apollo Scientific | - | - | £15.00 | - | £19.00 | £75.00 |

Note: Prices are subject to change and may not include shipping and handling fees. Please consult the supplier's website for the most current pricing and availability.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the nitration of 4-(trifluoromethyl)benzoic acid. However, this method has been reported to have a relatively low yield of 48%.[1]

A more detailed, analogous procedure for the nitration of a substituted benzoic acid is the preparation of 5-(2'-chloro-4'-trifluoromethyl phenoxy)-2-nitrobenzoic acid. This procedure can be adapted for the synthesis of the title compound.

Experimental Protocol: Nitration of a Substituted Benzoic Acid

-

A stirred slurry of the starting benzoic acid derivative in dichloromethane (B109758) is cooled to 6 °C.

-

88% nitric acid (1.2 equivalents) is added slowly, ensuring the temperature is maintained below 10 °C.

-

Sulfuric acid (2 equivalents) is then added slowly over several hours, again keeping the temperature below 10 °C.

-

The reaction is allowed to warm to approximately 20-22 °C and stirred overnight.

-

Reaction progress can be monitored by techniques such as VPC after derivatization.

-

Upon completion, the reaction mixture is worked up by pouring it onto ice water and acidifying with hydrochloric acid.

-

The resulting solid product is collected by filtration, washed with warm water, and dried.

It is important to note that nitration reactions are highly exothermic and require careful temperature control.

Use in the Synthesis of Pharmaceutical Intermediates

This compound is a precursor to a variety of pharmaceutical intermediates. One example is the synthesis of methyl 2-nitro-4-(trifluoromethyl)benzoate.

Experimental Protocol: Esterification of this compound (via the amide)

-

2-Nitro-4-(trifluoromethyl)benzamide is added to a solution of concentrated sulfuric acid in methanol, which has been pre-cooled in an ice bath.

-

The mixture is then heated to reflux for 24 hours.

-

The reaction yields methyl 2-nitro-4-(trifluoromethyl)benzoate.

This ester can then be used in further synthetic steps for the creation of more complex molecules.

Applications in Drug Discovery and Development

The trifluoromethyl group is a key moiety in modern drug design, known to enhance properties such as metabolic stability and cell membrane permeability. The presence of this group in this compound makes it an attractive starting material for the synthesis of novel therapeutic agents.

While specific signaling pathways directly modulated by this compound itself are not extensively documented, its utility lies in its role as a scaffold. The general biological activities of nitroaromatic compounds are broad, including antimicrobial and antineoplastic effects, often stemming from their ability to undergo redox reactions within cells.[3] A structurally related compound, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, is a known precursor for a class of antitubercular agents called benzothiazinones, which target the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) involved in mycobacterial cell wall synthesis.

The following diagram illustrates a general synthetic workflow for the potential application of this compound in the synthesis of a hypothetical bioactive amide, a common transformation in drug discovery.

Safety Information

This compound is classified as an irritant. It may cause respiratory irritation and causes skin and serious eye irritation. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

References

A Comprehensive Technical Guide to 2-Nitro-4-(trifluoromethyl)benzoic Acid: Properties, Synonyms, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2-Nitro-4-(trifluoromethyl)benzoic acid, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document details its chemical identity, including a comprehensive list of synonyms and registry numbers. Furthermore, it presents a detailed experimental protocol for a representative synthetic transformation—the reduction of the nitro group to form 2-amino-4-(trifluoromethyl)benzoic acid—a crucial step in the synthesis of more complex molecules. A corresponding experimental workflow diagram is also provided for enhanced clarity.

Chemical Identity and Synonyms

This compound is a trifluoromethyl-substituted and nitrated benzoic acid derivative. Its unique structural features, namely the carboxylic acid, the nitro group, and the trifluoromethyl group, make it a versatile building block in organic synthesis.[1]

A comprehensive list of its identifiers and synonyms is provided in the table below for easy reference.

| Identifier Type | Value |

| IUPAC Name | This compound |

| CAS Number | 320-94-5 |

| Molecular Formula | C8H4F3NO4 |

| Molecular Weight | 235.12 g/mol |

| InChI Key | MYSAXQPTXWKDPQ-UHFFFAOYSA-N |

| SMILES | O=C(O)c1ccc(cc1--INVALID-LINK--[O-])C(F)(F)F |

| Synonyms | 4-(Trifluoromethyl)-2-nitrobenzoic acid, 2-Nitro-α,α,α-trifluoro-p-toluic acid, α,α,α-Trifluoro-2-nitro-p-toluic acid |

| Other Identifiers | EC Number: 439-400-9, 626-920-8; UNII: K9M35SV4P3 |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| Melting Point | 134-138 °C |

| Boiling Point | 306.6 °C at 760 mmHg |

| Appearance | Off-white to pale yellow solid |

Synthetic Applications

This compound is a valuable intermediate for the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[1] The presence of the electron-withdrawing trifluoromethyl and nitro groups significantly influences the reactivity of the aromatic ring. The nitro group can be readily reduced to an amine, providing a pathway for the formation of amides and the incorporation of the molecule into heterocyclic systems.

Experimental Protocol: Reduction to 2-Amino-4-(trifluoromethyl)benzoic Acid

The reduction of the nitro group to an amine is a common and crucial transformation of this compound. The following protocol is a representative method for this conversion via catalytic hydrogenation, adapted from a similar procedure.[2]

Reaction Scheme:

Materials and Reagents:

-

This compound

-

10% Palladium on activated carbon (Pd/C) catalyst

-

Hydrogen gas

Equipment:

-

Pressure-resistant glass reactor or autoclave

-

Magnetic stirrer and heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a pressure-resistant glass reactor, combine this compound (1.0 eq), 10% Pd/C catalyst (typically 5-10% by weight of the substrate), methanol as the solvent, and triethylamine (a stoichiometric amount to neutralize the carboxylic acid can be beneficial).

-

Hydrogenation: Seal the reactor and purge with nitrogen gas, followed by hydrogen gas. Pressurize the reactor with hydrogen to 2-5 kg/cm ².

-

Reaction Conditions: While stirring vigorously, heat the reaction mixture to 60-100 °C. Maintain these conditions for approximately 6 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC or LC-MS).

-

Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with nitrogen.

-

Isolation of Product: Filter the reaction mixture to remove the Pd/C catalyst. The filter cake should be washed with a small amount of methanol. The filtrate is then concentrated under reduced pressure using a rotary evaporator to remove the methanol.

-

Purification: The resulting residue can be dissolved in chloroform and washed with water. The organic layer is then separated, and the chloroform is removed by evaporation to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent such as toluene to obtain pure 2-amino-4-(trifluoromethyl)benzoic acid.[2]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the catalytic hydrogenation of this compound.

References

The Rising Potential of 2-Nitro-4-(trifluoromethyl)benzoic Acid Derivatives in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The confluence of nitroaromatic and fluorinated scaffolds in medicinal chemistry has paved the way for novel therapeutic agents with unique pharmacological profiles. Within this landscape, 2-nitro-4-(trifluoromethyl)benzoic acid and its derivatives are emerging as a promising class of compounds with significant biological potential. The strong electron-withdrawing properties of both the nitro and trifluoromethyl groups create a unique electronic environment on the benzoic acid core, influencing the molecule's reactivity, binding interactions, and metabolic stability. This technical guide provides an in-depth overview of the current understanding of the biological activities of this compound derivatives, with a focus on their antimycobacterial potential. It consolidates available quantitative data, details relevant experimental protocols, and visualizes key concepts to support further research and development in this area.

Antimycobacterial Activity

Recent research has highlighted the potent antimycobacterial activity of N-alkyl amide derivatives of 3-nitro-5-(trifluoromethyl)benzoic acid, which are closely related to derivatives of the core molecule of this guide. These compounds have been identified as potential inhibitors of decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase (DprE1), an essential enzyme in the cell wall synthesis of Mycobacterium tuberculosis.[1][2][3]

Quantitative Data Summary

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of a series of N-alkyl-3-nitro-5-(trifluoromethyl)benzamides against various mycobacterial strains. The data clearly indicates that the activity is influenced by the length of the N-alkyl chain, with derivatives having intermediate lipophilicity exhibiting the most potent effects.

| Compound ID | N-Alkyl Chain Length | M. tuberculosis H37Rv MIC (µg/mL) | M. bovis BCG MIC (µg/mL) | M. avium MIC (µg/mL) | M. smegmatis mc²155 MIC (µg/mL) |

| C1 | 2 | >128 | >128 | >128 | >128 |

| C2 | 4 | 16 | 16 | 16 | 16 |

| C3 | 6 | 0.016 | 0.016 | 0.016 | 0.016 |

| C4 | 8 | 0.016 | 0.016 | 0.016 | 0.016 |

| C5 | 10 | 0.25 | 0.25 | 0.25 | 0.25 |

| C6 | 12 | 0.016 | 0.016 | 0.016 | 0.016 |

| C7 | 14 | 1 | 1 | 1 | 1 |

| C8 | 16 | 16 | 16 | 16 | 16 |

| C9 | 18 | >128 | >128 | >128 | >128 |

| Isoniazid | - | 0.031 | 0.5 | 128 | 0.5 |

| DNB1 * | - | 0.016 | 0.016 | 0.016 | 0.016 |

*DNB1 is a known DprE1 inhibitor used as a reference compound.

Experimental Protocols

Synthesis of N-Alkyl-3-nitro-5-(trifluoromethyl)benzamides

A general procedure for the synthesis of the N-alkyl-3-nitro-5-(trifluoromethyl)benzamide derivatives is outlined below.

Procedure:

-

To a solution of 3-nitro-5-(trifluoromethyl)benzoic acid in an appropriate solvent (e.g., dimethylformamide), a coupling reagent (e.g., HATU) and a base (e.g., DIPEA) are added.

-

The corresponding alkylamine is then added to the reaction mixture.

-

The reaction is stirred at room temperature for a specified period.

-

Upon completion, the reaction mixture is worked up, and the crude product is purified, typically by column chromatography, to yield the pure N-alkyl-3-nitro-5-(trifluoromethyl)benzamide.

In Vitro Antimycobacterial Susceptibility Testing

The antimycobacterial activity of the synthesized compounds is determined by measuring the Minimum Inhibitory Concentration (MIC) using a broth microdilution method.[4][5]

Procedure:

-

Compound Preparation: Serial two-fold dilutions of the test compounds are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Middlebrook 7H9).

-

Inoculum Preparation: A suspension of the mycobacterial strain is prepared and its turbidity is adjusted to a McFarland standard. This suspension is then further diluted to achieve the desired final inoculum concentration.

-

Inoculation: The wells containing the diluted compounds are inoculated with the mycobacterial suspension.

-

Incubation: The plates are sealed and incubated at 37°C for a period suitable for the growth of the specific mycobacterial strain.

-

Result Determination: The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the mycobacteria. This can be assessed visually or with the aid of a growth indicator like resazurin.

Potential Mechanism of Action: DprE1 Inhibition

The potent antimycobacterial activity of these nitro-trifluoromethyl-benzamide derivatives is hypothesized to be due to the inhibition of the DprE1 enzyme. DprE1 is a crucial enzyme in the biosynthesis of the mycobacterial cell wall, specifically in the arabinogalactan (B145846) and lipoarabinomannan synthesis pathways. The proposed mechanism involves the reduction of the nitro group of the inhibitor within the active site of DprE1, leading to the formation of a reactive nitroso species. This species then forms a covalent adduct with a cysteine residue in the active site, thereby irreversibly inactivating the enzyme.[1][3][6][7]

Other Potential Biological Activities

While the antimycobacterial activity is the most concretely documented for this class of compounds, the presence of the nitro and trifluoromethyl moieties suggests potential for other biological activities.

-

Anticancer Activity: Numerous compounds containing trifluoromethyl groups have demonstrated anticancer properties.[8] The strong electron-withdrawing nature of this group can enhance the binding affinity of molecules to biological targets and improve their pharmacokinetic profiles. Further screening of this compound derivatives against various cancer cell lines is warranted.

-

Antifungal Activity: Benzoic acid and its derivatives are known to possess antifungal properties.[9] The unique electronic and lipophilic characteristics imparted by the nitro and trifluoromethyl groups could lead to the development of novel antifungal agents.

-

Herbicidal Activity: Patents have been filed for derivatives of 2-nitro-5-(p-trifluoromethyl-phenoxy)benzoic acid, indicating their potential application as herbicides.[10] This suggests that derivatives of this compound could also be explored for agrochemical applications.

Conclusion and Future Directions

Derivatives of this compound represent a promising and underexplored area of medicinal chemistry. The compelling in vitro data on the antimycobacterial activity of N-alkyl-3-nitro-5-(trifluoromethyl)benzamides, coupled with a plausible mechanism of action involving DprE1 inhibition, provides a strong foundation for further investigation. Future research should focus on:

-

Expanding the Structure-Activity Relationship (SAR): Synthesis and biological evaluation of a broader range of derivatives, including esters, hydrazides, and other amide analogues, will be crucial to optimize potency and selectivity.

-

In-depth Mechanistic Studies: Elucidating the precise molecular interactions with DprE1 and confirming the covalent modification through techniques like mass spectrometry will solidify the proposed mechanism of action.

-

Broad-Spectrum Biological Screening: A comprehensive evaluation of these derivatives against a wide panel of bacterial and fungal pathogens, as well as various cancer cell lines, could uncover new therapeutic applications.

-

Pharmacokinetic and Toxicological Profiling: Promising lead compounds should be subjected to in vitro and in vivo ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies to assess their drug-likeness and safety profiles.

The unique chemical architecture of this compound derivatives offers a rich platform for the discovery of novel therapeutic agents to address unmet medical needs, particularly in the fight against tuberculosis and other infectious diseases.

References

- 1. preprints.org [preprints.org]

- 2. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. preprints.org [preprints.org]

- 4. benchchem.com [benchchem.com]

- 5. Antimycobacterial susceptibility testing methods for natural products research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives [html.rhhz.net]

Methodological & Application

Application Notes and Protocols: Synthesis of Methyl 2-Nitro-4-(trifluoromethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-nitro-4-(trifluoromethyl)benzoate is a key chemical intermediate in the synthesis of a variety of pharmacologically active molecules and advanced materials.[1][2] Its utility is prominent in the development of novel antibacterial agents and inhibitors of Cholesteryl Ester Transfer Protein (CETP), a target for the management of cardiovascular diseases.[2][3] This document provides detailed protocols for two distinct and reliable methods for the synthesis of methyl 2-nitro-4-(trifluoromethyl)benzoate, along with its applications in drug discovery.

Chemical Properties

| Property | Value | Reference |

| CAS Number | 228418-45-9 | [1] |

| Molecular Formula | C₉H₆F₃NO₄ | [1] |

| Molecular Weight | 249.14 g/mol | [1] |

| Appearance | Colorless to light yellow oil or solid | [2][4] |

| Boiling Point | 272 °C | [2] |

| Density | ~1.442 g/cm³ | [2] |

| Solubility | Slightly soluble in acetonitrile, chloroform, and DMSO | [1] |

Synthesis Protocols

Two primary routes for the synthesis of methyl 2-nitro-4-(trifluoromethyl)benzoate are presented:

-

Route 1: A two-step synthesis commencing with the hydrolysis of 2-nitro-4-(trifluoromethyl)benzonitrile (B1329358) to its corresponding amide, followed by an alcoholysis reaction.[5]

-

Route 2: A direct Fischer esterification of 2-nitro-4-(trifluoromethyl)benzoic acid utilizing methanol (B129727) with an acid catalyst.

Route 1: From 2-Nitro-4-(trifluoromethyl)benzonitrile via Amide Intermediate

This method is a high-yield, two-step process suitable for large-scale production.[5]

Step 1: Hydrolysis of 2-Nitro-4-(trifluoromethyl)benzonitrile

-

Reaction:

-

2-nitro-4-(trifluoromethyl)benzonitrile is hydrolyzed in the presence of concentrated sulfuric acid to yield 2-nitro-4-(trifluoromethyl)benzamide (B1585987).

-

-

Experimental Protocol:

-

To a reaction vessel, add 1g (4.6 mmol, 1 eq) of 2-nitro-4-(trifluoromethyl)benzonitrile.[5]

-

Add 5 mL of 98% concentrated sulfuric acid (9.2 g, 92 mmol, 20 eq).[5]

-

Heat the reaction mixture to 100 °C for 3 hours.[5]

-

Monitor the reaction completion using HPLC to confirm the full consumption of the starting material.[5]

-

Upon completion, the reaction mixture containing 2-nitro-4-(trifluoromethyl)benzamide (HPLC purity: 99%) is used directly in the next step.[5]

-

Step 2: Alcoholysis of 2-Nitro-4-(trifluoromethyl)benzamide

-

Reaction:

-

The intermediate, 2-nitro-4-(trifluoromethyl)benzamide, undergoes alcoholysis with methanol and a sulfuric acid catalyst to produce the final product.

-

-

Experimental Protocol:

-

In a separate reaction flask, add 10 mL of methanol and cool in an ice bath.[5]

-

Slowly add 0.75 g of 98% concentrated sulfuric acid (9 eq) to the cooled methanol with stirring.[5]

-

After stirring for 5 minutes, add 0.2 g of 2-nitro-4-(trifluoromethyl)benzamide (1 eq) from the previous step.[5]

-

Heat the mixture to reflux and maintain for 24 hours.[5]

-

Monitor the reaction by HPLC. The reaction is expected to yield 94% methyl 2-nitro-4-(trifluoromethyl)benzoate and 6% of the corresponding carboxylic acid.[5]

-

After completion, cool the reaction mixture and proceed with standard aqueous work-up and extraction with an organic solvent (e.g., ethyl acetate).

-

The organic layer should be washed, dried, and concentrated under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.

-

Quantitative Data for Route 1

| Step | Starting Material | Reagents | Conditions | Product | Yield | Purity (HPLC) |

| 1 | 2-Nitro-4-(trifluoromethyl)benzonitrile | 98% H₂SO₄ | 100 °C, 3h | 2-Nitro-4-(trifluoromethyl)benzamide | ~99% | 99% |

| 2 | 2-Nitro-4-(trifluoromethyl)benzamide | Methanol, 98% H₂SO₄ | Reflux, 24h | Methyl 2-nitro-4-(trifluoromethyl)benzoate | 94% | >95% |

Route 2: Direct Fischer Esterification

This protocol is adapted from general Fischer esterification procedures for substituted benzoic acids.

-

Reaction:

-

This compound is reacted with an excess of methanol in the presence of a strong acid catalyst.

-

-

Experimental Protocol:

-

In a round-bottomed flask, dissolve this compound (1 eq) in an excess of methanol (e.g., 10-20 equivalents).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.

-

Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C) for 2-4 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or HPLC.

-

Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2-nitro-4-(trifluoromethyl)benzoate.

-

The product can be purified by silica (B1680970) gel column chromatography if necessary.

-

Expected Quantitative Data for Route 2 (based on similar reactions)

| Starting Material | Reagents | Conditions | Product | Expected Yield |

| This compound | Methanol, H₂SO₄ (cat.) | Reflux, 2-4h | Methyl 2-nitro-4-(trifluoromethyl)benzoate | 80-95% |

Applications in Drug Discovery

Methyl 2-nitro-4-(trifluoromethyl)benzoate serves as a versatile building block for the synthesis of complex heterocyclic structures with significant biological activity.

Isoxazolinone Antibacterial Agents

This compound has been utilized in the synthesis of novel isoxazolinone antibacterial agents. In this context, the nitro group is a crucial precursor to an amine, which is then elaborated into the final heterocyclic system. These compounds are designed as bioisosteric replacements for the oxazolidinone ring found in established antibacterials.[6]

Benzo[b]azepine-based CETP Inhibitors

A significant application of methyl 2-nitro-4-(trifluoromethyl)benzoate is in the preparation of benzo[b]azepine derivatives that act as inhibitors of Cholesteryl Ester Transfer Protein (CETP).[2] CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL), and its inhibition is a therapeutic strategy to raise HDL-C levels and potentially reduce the risk of cardiovascular diseases.[7]

Visualizations

Synthesis Workflow Diagrams

Caption: Synthesis Route 1: From Nitrile to Ester via Amide Intermediate.

References

- 1. journals.najah.edu [journals.najah.edu]

- 2. researchwithrutgers.com [researchwithrutgers.com]

- 3. Invention of MK-8262, a Cholesteryl Ester Transfer Protein (CETP) Inhibitor Backup to Anacetrapib with Best-in-Class Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Benzo[b]azepines with a Fluorinated Side Chain - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 5. CN108191667B - Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate - Google Patents [patents.google.com]

- 6. Discovery of isoxazolinone antibacterial agents. Nitrogen as a replacement for the stereogenic center found in oxazolidinone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cholesteryl ester transfer protein inhibitors: from high-density lipoprotein cholesterol to low-density lipoprotein cholesterol lowering agents? - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for the reduction of the nitro group in 2-Nitro-4-(trifluoromethyl)benzoic acid

Application Notes: Reduction of 2-Nitro-4-(trifluoromethyl)benzoic Acid

The reduction of the nitro group in this compound to form 2-Amino-4-(trifluoromethyl)benzoic acid is a critical transformation in organic synthesis. The resulting product, an anthranilic acid derivative, serves as a valuable building block for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] The electron-withdrawing nature of both the trifluoromethyl and carboxylic acid groups influences the reactivity of the nitro group, making the selection of an appropriate reduction method crucial for achieving high yield and purity.

Several robust methods are available for the reduction of aromatic nitro compounds.[3] The most common and industrially relevant methods include catalytic hydrogenation and reductions using metals in acidic media.[1][4][5]

-

Catalytic Hydrogenation: This is often the preferred method due to its high efficiency, clean reaction profiles, and generally high yields.[6] Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel.[3][7] The reaction can be performed using hydrogen gas (H₂) under pressure or through transfer hydrogenation, which utilizes hydrogen donors like ammonium (B1175870) formate.[8] Catalytic hydrogenation is generally chemoselective for the nitro group, leaving the carboxylic acid and trifluoromethyl groups intact.[9] However, care must be taken with halogenated substrates when using catalysts like Pd/C, as dehalogenation can sometimes be a side reaction.[7]

-

Metal/Acid Reduction: This classic method, often referred to as the Béchamp reduction when using iron, is a cost-effective and reliable alternative.[1][4] Reagent systems such as iron in acidic media (e.g., HCl or acetic acid), tin(II) chloride, or zinc metal are commonly employed.[3][7] These methods are known for their excellent functional group tolerance and are particularly useful when specialized hydrogenation equipment is unavailable.[4][7] The workup procedure can be more involved due to the need to remove metal salts.

Metal hydrides such as lithium aluminum hydride (LiAlH₄) are generally not suitable for reducing aromatic nitro compounds to anilines, as they tend to produce azo compounds as byproducts and would also reduce the carboxylic acid group.[3][7][10]

Quantitative Data Summary

The following table summarizes common conditions for the reduction of nitroarenes, providing a comparative overview of different methodologies applicable to this compound.

| Method | Reagents/Catalyst | Solvent(s) | Temperature | Typical Reaction Time | Typical Yield (%) | Notes |

| Catalytic Hydrogenation | H₂, 5-10% Pd/C | Methanol (B129727), Ethanol (B145695) | Room Temp. | 2-12 hours | >90 | Requires hydrogenation apparatus. The most common and efficient method.[4][5] |

| Transfer Hydrogenation | Ammonium Formate, 10% Pd/C | Methanol, Water | Reflux | 1-6 hours | >90 | Avoids the use of pressurized H₂ gas; uses a stable hydrogen donor.[8] |

| Metal/Acid Reduction | Fe powder, HCl (catalytic) | Ethanol, Water | Reflux | 2-8 hours | 85-95 | A classic, cost-effective method. Workup involves filtering off iron salts.[4][5] |

| Metal/Acid Reduction | SnCl₂·2H₂O, HCl | Ethanol | Reflux | 1-4 hours | >90 | Effective but uses a more expensive and less environmentally friendly tin reagent.[3] |

| Borohydride System | NaBH₄, Ni(OAc)₂·4H₂O | aq. CH₃CN | Room Temp. | 20-60 minutes | >90 | A mild and rapid method that is chemoselective for the nitro group over a carboxylic acid.[11] |

Experimental Protocols

Protocol 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

This protocol describes the reduction of this compound using hydrogen gas and a palladium catalyst.

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C), 50% wet

-

Methanol (MeOH)

-

Parr hydrogenator or similar hydrogenation apparatus

-

Celite™ or other filter aid

Procedure:

-

In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol (approx. 10-15 mL per gram of substrate).

-

Carefully add 10% Pd/C catalyst (5-10 mol% relative to the substrate) to the solution.

-

Seal the vessel and connect it to the hydrogenation apparatus.

-

Purge the vessel multiple times with an inert gas (e.g., nitrogen or argon) to remove all oxygen, followed by purging with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 50 psi or 3-4 bar) and begin vigorous stirring.[12]

-

Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 2-8 hours at room temperature. Progress can also be monitored by TLC or LC-MS.

-

Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite™ to remove the palladium catalyst. Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting solid is typically high-purity 2-Amino-4-(trifluoromethyl)benzoic acid. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Reduction with Iron Powder and Hydrochloric Acid

This protocol provides a classic and scalable method that does not require specialized hydrogenation equipment.[5]

Materials:

-

This compound

-

Iron powder (<100 mesh)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

-

Ethyl Acetate (EtOAc)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq), ethanol, and water (e.g., a 4:1 mixture).

-

Add iron powder (3-5 eq) to the suspension.

-

Heat the mixture to reflux (approx. 80-90°C).

-

Once refluxing, add a few drops of concentrated HCl as a catalyst to initiate the reaction.

-

Continue heating under reflux with vigorous stirring. The reaction progress can be monitored by TLC until the starting material is fully consumed (typically 2-6 hours).

-

After completion, cool the reaction mixture to room temperature.

-

Carefully basify the mixture by adding a saturated solution of sodium bicarbonate or sodium carbonate until the pH is ~8. This neutralizes the acid and precipitates iron hydroxides. Be cautious as CO₂ evolution will cause frothing.

-

Filter the hot slurry through a pad of Celite™ to remove the iron salts. Wash the filter cake thoroughly with hot ethanol.

-

Combine the filtrates and remove the ethanol under reduced pressure.

-

The remaining aqueous solution can be acidified with dilute HCl to a pH of ~4-5 to precipitate the amino acid product, or it can be extracted with a suitable organic solvent like ethyl acetate.

-

If extracted, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by recrystallization if necessary.

Visualizations

Caption: General workflow for the reduction of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. tsijournals.com [tsijournals.com]

- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]